1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Overview
Description
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is a substituted acetophenone derivative, characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3,5-difluorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3,5-difluoro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(3,5-difluoro-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone
- 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone
- 1-(5-Fluoro-2-hydroxyphenyl)ethanone
Uniqueness: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, also known as 3,5-difluoro-2-hydroxyacetophenone (CAS Number: 140675-42-9), is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxy group and two fluorine atoms on the aromatic ring, which influence its reactivity and biological interactions. The presence of these substituents can enhance lipophilicity and alter the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with hydroxyl and fluorine substituents can exhibit significant antioxidant properties. The hydroxyl group is known to donate hydrogen atoms, thus neutralizing free radicals. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial for the development of treatments for chronic inflammatory diseases.
Neuroprotective Properties
Recent studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. It has shown potential in models of neurodegeneration by reducing apoptosis in neuronal cells exposed to neurotoxic agents.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of NF-κB Pathway : This pathway is critical in regulating immune response and inflammation. The compound's ability to inhibit this pathway contributes to its anti-inflammatory effects.
- Modulation of Enzyme Activity : The compound acts as a modulator for various enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced neuronal cell death in a model of Alzheimer's disease. The compound improved cognitive function in animal models by decreasing amyloid-beta aggregation and oxidative stress markers.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound. It was found that administration led to a marked reduction in inflammatory markers in a murine model of arthritis. The study concluded that the compound could be a potential therapeutic agent for inflammatory diseases.
Safety Profile
While the biological activities are promising, safety assessments indicate that this compound can cause irritation to eyes and skin upon contact. Long-term toxicity studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDJUVXLLXTCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371738 | |
Record name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140675-42-9 | |
Record name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-Difluoro-2'-hydroxyacetophenone 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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